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Compound of Interest

Compound Name: NDI-101150

Cat. No.: B15613597

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NDI-101150, a novel hematopoietic progenitor
kinase 1 (HPK1) inhibitor, with other immunomodulatory agents. The information is supported
by available preclinical and clinical experimental data to assist researchers and drug
development professionals in evaluating its therapeutic potential.

Executive Summary

NDI-101150 is an orally administered, highly selective, small molecule inhibitor of HPK1, a key
negative regulator of the immune system.[1][2] By inhibiting HPK1, NDI-101150 enhances the
activation and function of multiple immune cell types, including T cells, B cells, and dendritic
cells, leading to a robust anti-tumor immune response.[2][3] This mechanism of action is
distinct from that of immune checkpoint inhibitors, such as anti-PD-1 antibodies, which primarily
block a single inhibitory pathway.[4][5] Preclinical and early clinical data suggest that NDI-
101150 holds promise as a monotherapy and in combination with other immunotherapies for
the treatment of advanced solid tumors, particularly in patients who have not responded to or
have relapsed after checkpoint inhibitor therapy.[1][6]

Mechanism of Action: A Differentiated Approach

NDI-101150's primary target, HPK1 (also known as MAP4K1), is a serine/threonine kinase
predominantly expressed in hematopoietic cells.[3][7] HPK1 acts as a crucial intracellular
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checkpoint, dampening the signaling cascades downstream of the T-cell receptor (TCR), B-cell
receptor (BCR), and other immune-activating receptors.[4][7]

In contrast, immune checkpoint inhibitors like pembrolizumab (anti-PD-1) are monoclonal
antibodies that block the interaction between the PD-1 receptor on T cells and its ligand PD-L1
on tumor cells, thereby releasing the "brakes" on T-cell activity.[8] While both approaches aim
to enhance the anti-tumor immune response, NDI-101150 offers a broader immunomodulatory
effect by acting upstream and impacting multiple immune cell lineages.[2][3]
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Caption: Signaling pathways of NDI-101150 and anti-PD-1 agents.

Preclinical Efficacy: Head-to-Head Data
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Preclinical studies in syngeneic mouse models have provided the most direct comparisons

between NDI-101150 and anti-PD-1 therapy.

Parameter

NDI-101150

Anti-PD-1 Antibody

Reference(s)

EMT-6 Breast Cancer
Model (Complete

Response Rate)

7 out of 10 mice
(70%)

1 out of 10 mice
(10%)

[5]

Immune Memory
Response (Tumor Re-

challenge)

100% rejection of re-

challenged tumors

Not reported

[5]

Overcoming
Immunosuppression

(in vitro)

Overcomes
suppression by PGE2,
adenosine, and TGF-f3

Does not overcome

suppression

[5]

Antigen-Specific
Antibody Production

Significantly enhanced

Minimal to no effect

[9]

Clinical Data Overview

NDI-101150 is currently being evaluated in a Phase 1/2 clinical trial (NCT05128487) in patients
with advanced solid tumors, both as a monotherapy and in combination with pembrolizumab.[1]

[10]

Monotherapy Efficacy in Renal Cell Carcinoma (RCC)

Early results in heavily pre-treated RCC patients who have progressed on prior anti-PD-1

therapy are encouraging.
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Endpoint NDI-101150 Monotherapy Reference(s)
Objective Response Rate 18% (3/17 response-evaluable (1]
(ORR) patients)
o ] 29% (5/17 response-evaluable
Clinical Benefit Rate (CBR) ) [11]
patients)

) 65% (11/17 response-
Disease Control Rate (DCR) ) [11]
evaluable patients)

1 Complete Response, 2
Notable Responses ] [6][11]
Partial Responses

Safety and Tolerability

NDI-101150 has been generally well-tolerated.[6][10] The most common treatment-related
adverse events (TRAESs) are primarily gastrointestinal.[2]

Adverse Event Profile NDI-101150 Reference(s)
Most Common TRAEs (any Nausea, diarrhea, vomiting, 1[6]

grade) fatigue

Grade =3 TRAEsS Occurred in 14% of patients [11]

Other HPK1 Inhibitors in Development

Several other HPK1 inhibitors are also in clinical development, indicating a growing interest in
this therapeutic target.
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Phase of
Compound Developer Reference(s)
Development
Treadwell
CFl-402411 ) Phase 1/2 [12]
Therapeutics
BGB-15025 BeiGene Phase 1 [13]
Glenmark
GRC 54276 . Phase 1/2 [3]
Pharmaceuticals

Experimental Protocols
In Vivo Syngeneic Tumor Model Efficacy Study

A generalized protocol for evaluating the efficacy of an immunomodulatory agent in a

syngeneic mouse model is outlined below.
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Caption: Experimental workflow for a syngeneic tumor model study.

Methodology:

e Cell Culture: Murine tumor cell lines (e.g., CT26, EMT-6) are cultured under standard sterile

conditions.[14]
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e Tumor Implantation: A specified number of tumor cells are implanted subcutaneously into the
flank of immunocompetent mice (e.g., BALB/c or C57BL/6).[15]

e Tumor Growth and Randomization: Tumor growth is monitored using calipers. Once tumors
reach a predetermined size (e.g., 50-100 mm3), mice are randomized into treatment and
control groups.[16]

o Treatment Administration: NDI-101150 is administered orally, while agents like anti-PD-1
antibodies are typically given via intraperitoneal injection. A vehicle control group is also
included.[16][17]

» Efficacy Assessment: Tumor volumes are measured regularly, and animal survival is
monitored.

e Pharmacodynamic and Immune Analysis: At the end of the study, tumors and spleens may
be harvested for immune cell profiling by flow cytometry or other immunological assays.[14]

In Vitro T-Cell Activation Assay

This protocol assesses the ability of a compound to enhance T-cell activation.
Methodology:

e |solation of Immune Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from
healthy human donors. T cells (CD4+ and CD8+) are then purified from the PBMC
population.[18][19]

o T-Cell Stimulation: Purified T cells are stimulated in vitro using anti-CD3 and anti-CD28
antibodies to mimic TCR activation.[20]

o Compound Treatment: T cells are co-cultured with various concentrations of NDI-101150 or
a comparator agent.

o Assessment of Activation: T-cell activation is quantified by measuring:

o Cytokine Production: Levels of cytokines such as IL-2 and IFN-y in the culture supernatant
are measured by ELISA or multiplex assays.[20]
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o Proliferation: T-cell proliferation is assessed using assays like CFSE dilution, measured by
flow cytometry.[21]

Conclusion

NDI-101150 represents a promising next-generation immunomodulatory agent with a distinct
mechanism of action that differentiates it from current checkpoint inhibitors. Its ability to activate
multiple immune cell lineages and overcome certain immunosuppressive mechanisms
suggests its potential utility in a broad range of solid tumors, including those resistant to anti-
PD-1 therapy. The ongoing clinical trials will be crucial in further defining the efficacy and safety
profile of NDI-101150 and its role in the evolving landscape of cancer immunotherapy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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